2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide
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Overview
Description
2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide is a synthetic organic compound characterized by the presence of dichloro-substituted benzamide and a hydroxyethoxy-substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with a suitable amine derivative. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The hydroxyethoxy group can form hydrogen bonds with active sites, while the dichloro-substituted benzamide moiety can interact with hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-{[3-(2-hydroxyethoxy)tetrahydrofuran-3-yl]methyl}benzamide
- 2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzenesulfonamide
Uniqueness
2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide is unique due to its specific substitution pattern and the presence of both hydroxyethoxy and dichloro groups. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
2,4-dichloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c15-10-1-2-11(12(16)7-10)13(19)17-8-14(21-6-4-18)3-5-20-9-14/h1-2,7,18H,3-6,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATZXQCYDNAVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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